N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a combination of furan, thiazole, and chromene moieties.
Mechanism of Action
Target of Action
The primary targets of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide Furan derivatives, which are part of the compound’s structure, have been known to interact with various biomolecules like proteins and amino acids .
Mode of Action
The exact mode of action of This compound It is suggested that furan schiff base derivatives, which are part of the compound’s structure, behave as bidentate ligands via azomethine-n and furanyl-o .
Biochemical Pathways
The specific biochemical pathways affected by This compound Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Result of Action
The molecular and cellular effects of This compound It is known that furan derivatives have been employed as medicines in a number of distinct disease areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-4-methylthiazole with furan-2-carbaldehyde under basic conditions.
Coupling with Chromene: The resulting thiazole derivative is then coupled with 2-oxo-2H-chromene-3-carboxylic acid using a coupling reagent such as EDC∙HCl and HOBt to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromene moiety can be reduced to dihydrochromene derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Furanones
Reduction: Dihydrochromene derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furfural and 5-hydroxymethylfurfural.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and benzothiazole.
Chromene Derivatives: Compounds like coumarin and its derivatives.
Uniqueness
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its multi-functional structure, combining three different heterocyclic rings, which enhances its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-11-16(26-18(21-11)15-7-4-8-24-15)10-20-17(22)13-9-12-5-2-3-6-14(12)25-19(13)23/h2-9H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPZHLPOBRDHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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